molecular formula C16H16O3 B12864515 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol

Cat. No.: B12864515
M. Wt: 256.30 g/mol
InChI Key: MPIGUFZVIPWPJR-UHFFFAOYSA-N
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Description

[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a biphenyl group substituted with a dioxolane ring and a methanol group. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol typically involves the reaction of biphenyl derivatives with dioxolane under specific conditions. One common method involves the use of benzoic acid and primary or secondary aliphatic carboxylic acids as starting materials . The reaction conditions often include the use of hypervalent iodine and carboxylic acid compounds as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The biphenyl and dioxolane rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted biphenyl derivatives, dioxolane ring-opened products, and various alcohol and aldehyde derivatives.

Scientific Research Applications

[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The dioxolane ring and biphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is unique due to its specific combination of a biphenyl group with a dioxolane ring and a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

[3-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol

InChI

InChI=1S/C16H16O3/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10,16-17H,8-9,11H2

InChI Key

MPIGUFZVIPWPJR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

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